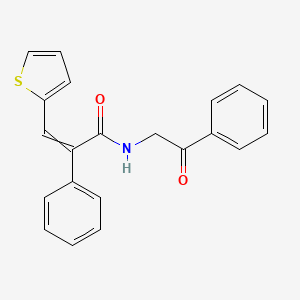
N-phenacyl-2-phenyl-3-thiophen-2-ylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenacyl-2-phenyl-3-thiophen-2-ylprop-2-enamide is a synthetic organic compound that belongs to the class of amides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-phenacyl-2-phenyl-3-thiophen-2-ylprop-2-enamide typically involves multi-step organic reactions. A common approach might include:
Formation of the amide bond: This can be achieved by reacting an appropriate acid chloride with an amine under controlled conditions.
Introduction of the thienyl group: This step might involve a cross-coupling reaction, such as the Suzuki or Stille coupling, to attach the thienyl group to the phenyl ring.
Final assembly: The final step would involve the formation of the propenamide structure, possibly through a Wittig reaction or similar method.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-phenacyl-2-phenyl-3-thiophen-2-ylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.
Substitution: The phenyl and thienyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action for N-phenacyl-2-phenyl-3-thiophen-2-ylprop-2-enamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-oxo-2-phenylethyl)-2-phenylacetamide: Similar structure but lacks the thienyl group.
N-(2-oxo-2-phenylethyl)-3-(2-thienyl)-2-propenamide: Similar but with variations in the positioning of the phenyl and thienyl groups.
Uniqueness
N-phenacyl-2-phenyl-3-thiophen-2-ylprop-2-enamide is unique due to its specific combination of phenyl and thienyl groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C21H17NO2S |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
N-phenacyl-2-phenyl-3-thiophen-2-ylprop-2-enamide |
InChI |
InChI=1S/C21H17NO2S/c23-20(17-10-5-2-6-11-17)15-22-21(24)19(14-18-12-7-13-25-18)16-8-3-1-4-9-16/h1-14H,15H2,(H,22,24) |
Clé InChI |
DAUGIDZPPQOTAK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CNC(=O)C(=CC2=CC=CS2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















